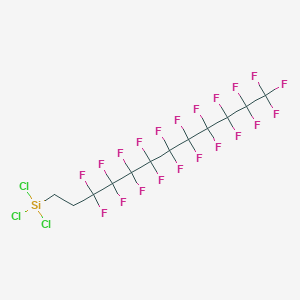

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Descripción general

Descripción

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (FTCS) is a fluorosilane that can be used as a low surface energy material . It forms a hydrophobic coating with high wetting properties and contact angle .

Molecular Structure Analysis

The molecular formula of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane is CF3(CF2)9CH2CH2SiCl3 . The molecule consists of a perfluorinated carbon chain attached to a trichlorosilane group .Chemical Reactions Analysis

1H,1H,2H,2H-Perfluorododecyltrichlorosilane molecules form self-assembled monolayers. They bond onto surfaces terminated with hydroxyl (-OH) groups, such as glass, ceramics, or SiO2 forming a regular covalent bond .Aplicaciones Científicas De Investigación

Biochemical Research

“1H,1H,2H,2H-Perfluorodecyltrichlorosilane” is a halogenated compound used for biochemical research . It plays a crucial role in various biochemical experiments due to its unique properties.

Microelectromechanical Systems (MEMS)

This compound is applied to movable microparts of microelectromechanical systems . By reducing the surface energy, it prevents the stickiness of these parts, thereby enhancing the performance and reliability of MEMS devices.

Anti-adhesive Layer

Self-assembled monolayers treated with “1H,1H,2H,2H-Perfluorodecyltrichlorosilane” act as an anti-adhesive layer . This property is particularly useful in applications where sticking or adhesion of surfaces can lead to performance degradation.

Release of Cured Polydimethylsiloxanes

The compound is used in the release of cured polydimethylsiloxanes . Polydimethylsiloxanes are widely used silicon-based organic polymers that find applications in many industries due to their thermal stability and flexibility.

Fabrication of Chemical Surface Patterns

“1H,1H,2H,2H-Perfluorodecyltrichlorosilane” is used to fabricate chemical surface patterns of self-assembled monolayers . These patterns are essential in various fields like nanotechnology, electronics, and materials science.

Nanoimprint Lithography

The compound is used to coat micro- and nano-features on stamps for nanoimprint lithography . Nanoimprint lithography is a method of fabricating nanometer-scale patterns, and the use of this compound helps in achieving high precision and accuracy.

Mecanismo De Acción

The hardness of the coating decreased slightly with the addition of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (PFTS), which is probably due to the steric hindrance of long perfluoroalkyl chains affecting the condensation of siloxanes and the reaction between epoxide ring (E) and primary amine (PA) .

Propiedades

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVZJADECZZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl3F21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382352 | |

| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |

CAS RN |

102488-49-3 | |

| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does FTCS contribute to improved performance in membrane distillation processes?

A: FTCS plays a crucial role in enhancing the hydrophobicity of membranes used in membrane distillation, a technology with promising applications in water desalination and purification. [, ]. This increased hydrophobicity is achieved by grafting FTCS onto the membrane surface. The resulting superhydrophobic surface prevents water from wetting and penetrating the membrane pores, allowing only water vapor to pass through []. This selective permeability is essential for efficient separation of water from dissolved salts or other contaminants.

Q2: Can you elaborate on the interaction between FTCS and the target material surface, and how this impacts material properties?

A: FTCS interacts with hydroxyl groups present on various material surfaces, such as silicon dioxide or polymers like polyvinylidene fluoride (PVDF) [, , ]. The trichlorosilane group of FTCS undergoes hydrolysis in the presence of moisture, forming silanol groups that then condense with surface hydroxyl groups, creating strong covalent Si-O-Si bonds [, ]. This covalent attachment anchors the FTCS molecules onto the surface, forming a stable and durable hydrophobic layer. The long perfluorinated tail of FTCS contributes to the low surface energy, leading to the observed superhydrophobicity [, ].

Q3: What are the advantages of using FTCS for surface modification compared to other methods?

A3: FTCS offers several advantages as a surface modifier:

- Ease of Application: It can be applied using various techniques, including vapor deposition, dip coating, and spin coating, allowing for versatility in modifying diverse material forms and sizes [, , ].

- Durability: The covalent bonding of FTCS to the substrate ensures a robust and long-lasting modification, as demonstrated by its stability in various tests, including abrasion, temperature cycling, and UV exposure [, ].

- Tunability: The degree of hydrophobicity can be controlled by adjusting the concentration of FTCS and reaction conditions, allowing for tailored surface properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)